N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A compound closely related to the query, synthesized by the reaction of specific precursors, showed significant potential in crystal structure analysis and molecular interactions. The study detailed the synthesis process, crystallography, and Hirshfeld surface analysis, emphasizing the compound's stability and interactions within the crystal structure (Prabhuswamy et al., 2016).
Biological Activity
- Research on novel pyrazole derivatives, including those structurally similar to the compound , has shown promising anti-inflammatory properties with minimal ulcerogenic activity. This indicates a potential application in developing safer anti-inflammatory medications (El‐Hawash & El-Mallah, 1998).
- Another study focused on pyrazole-1-carboxamide analogs designed and synthesized for antimicrobial evaluation. Some compounds in this class exhibited significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, suggesting their utility in treating bacterial infections (Palkar et al., 2017).
Antitumor and Anticancer Potential
- The anticancer activity of carboxamide derivatives of certain heterocycles, structurally related to the compound of interest, was investigated, revealing potent cytotoxic effects against various cancer cell lines. This suggests the potential application of these compounds in cancer therapy (Deady et al., 2003).
Chemical Properties and Applications
- The photophysical and physicochemical properties of a compound structurally similar to the query were explored for its potential as a fluorescent chemosensor for metal ion detection. This indicates its application in analytical chemistry for detecting metal ions like Fe3+ in solutions (Khan, 2020).
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse biological activities exhibited by thiazole derivatives , this compound could be a promising candidate for further study in medicinal chemistry.
Mechanism of Action
Target of Action
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with various targets to induce biological effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The properties of thiazole derivatives can be affected by various factors, including the presence of different substituents on the thiazole ring .
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11(2)22-14(7-8-19-22)17(23)21-18-20-13(10-26-18)12-5-6-15(24-3)16(9-12)25-4/h5-11H,1-4H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPIJGVKQBEAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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